N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide
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Overview
Description
N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide is a chemical compound that features a combination of a methoxybenzoyl group and a nitropyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 5-nitropyridine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, typically heated to accelerate the reaction.
Major Products Formed
Reduction: 5-Aminopyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Methoxybenzoic acid and 5-nitropyridine-3-carboxylic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the nitropyridine carboxamide structure.
5-Nitropyridine-3-carboxamide: Contains the nitropyridine carboxamide structure but lacks the methoxybenzoyl group.
Uniqueness
N-(4-Methoxybenzoyl)-5-nitropyridine-3-carboxamide is unique due to the combination of both the methoxybenzoyl and nitropyridine carboxamide groups.
Properties
CAS No. |
59290-43-6 |
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Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
N-(4-methoxybenzoyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O5/c1-22-12-4-2-9(3-5-12)13(18)16-14(19)10-6-11(17(20)21)8-15-7-10/h2-8H,1H3,(H,16,18,19) |
InChI Key |
RPRBTLUYLANSGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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